molecular formula C11H14N2O B14427024 (2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine CAS No. 80099-31-6

(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine

Cat. No.: B14427024
CAS No.: 80099-31-6
M. Wt: 190.24 g/mol
InChI Key: ASJQIRXRRIDUTH-UHFFFAOYSA-N
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Description

(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine is an organic compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of two methyl groups and a phenyl group attached to the nitrogen atom, making it a unique and interesting molecule for various applications in chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine can be achieved through several synthetic routes. One common method involves the reaction of N-phenylhydroxylamine with 3,5-dimethyl-2-oxazolidinone under acidic conditions. The reaction typically proceeds at room temperature and requires a catalyst such as sulfuric acid to facilitate the formation of the desired product.

Another approach involves the cyclization of N-phenyl-3,5-dimethyl-2-aminoalcohol with formaldehyde. This reaction is carried out in the presence of a base such as sodium hydroxide, which promotes the formation of the oxazolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent and high-yield production of the compound. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of oxazolidinones.

    Reduction: Formation of open-chain amines.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial activity. Additionally, the compound’s ability to form stable complexes with metal ions can influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-one: Similar structure but with a carbonyl group instead of an imine group.

    (2Z)-3,5-Dimethyl-N-phenyl-1,3-thiazolidin-2-imine: Contains a sulfur atom in place of the oxygen atom in the oxazolidine ring.

    (2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-thione: Contains a sulfur atom in place of the oxygen atom in the oxazolidine ring and a thione group instead of an imine group.

Uniqueness

(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine is unique due to its specific combination of functional groups and structural features. The presence of the imine group and the phenyl group attached to the nitrogen atom imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

80099-31-6

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3,5-dimethyl-N-phenyl-1,3-oxazolidin-2-imine

InChI

InChI=1S/C11H14N2O/c1-9-8-13(2)11(14-9)12-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

ASJQIRXRRIDUTH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=NC2=CC=CC=C2)O1)C

Origin of Product

United States

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